![molecular formula C8H14N4O3 B1491953 2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 2098077-04-2](/img/structure/B1491953.png)
2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one (2-AEPO) is an organic compound with a molecular weight of 269.25 g/mol. It is a colorless solid with a melting point of 140-142°C and a boiling point of 307°C. 2-AEPO is a derivative of the amino acid L-proline, and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Structural Studies
Compounds with azido groups and pyrrolidinyl moieties, similar to "2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one," are often subjects of synthetic chemistry research, focusing on creating novel structures with potential applications in material science, catalysis, and as ligands for metal complexes. For example, research on azido-bridged transition metal compounds explores the synthesis, structure, and magnetic properties of novel materials (Li et al., 2008).
Magnetic Properties and Material Science
Azido compounds are also investigated for their role in forming complexes with interesting magnetic properties, such as ferromagnetism and antiferromagnetism, which are of interest in material science and information storage technologies. Studies on cobalt(II) compounds with azido ligands and flexible coligands have contributed to the understanding of the structural factors influencing magnetic coupling in such systems (Ru-Yin Li et al., 2008).
Photoredox Catalysis
Compounds with azido groups participate in photoredox reactions, offering pathways to construct new C-N bonds and synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Research in this area demonstrates the utility of azides in alkene difunctionalization reactions under visible light photoredox catalysis (Yang et al., 2020).
Heterocyclic Chemistry
Azido compounds are intermediates in the synthesis of heterocycles, such as pyrrolidines, which are important in medicinal chemistry. The azido group can undergo transformation to introduce nitrogen atoms into rings, facilitating the construction of complex heterocyclic structures (Kamal et al., 2004).
properties
IUPAC Name |
2-azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-2-15-7-5-12(4-6(7)13)8(14)3-10-11-9/h6-7,13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXTWSNUCHHGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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